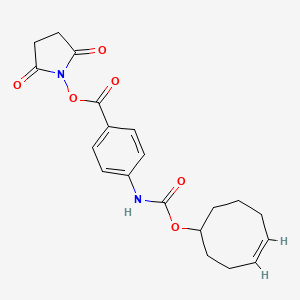

TCO-carbonylamino-benzyl NHS ester

Description

TCO-carbonylamino-benzyl NHS ester (CAS 1191901-33-3) is a trans-cyclooctene (TCO) derivative functionalized with an NHS ester group. Its molecular formula is C₁₃H₁₇NO₅, with a molecular weight of 267.28 . This compound is widely used in bioorthogonal chemistry due to its rapid reaction with tetrazines via inverse electron-demand Diels-Alder (IEDDA) click chemistry, enabling efficient conjugation of biomolecules (e.g., proteins, peptides) . It is soluble in both organic solvents and water, with purity typically exceeding 95%, and requires storage at -20°C to maintain stability .

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 4-[[(4E)-cyclooct-4-en-1-yl]oxycarbonylamino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O6/c23-17-12-13-18(24)22(17)28-19(25)14-8-10-15(11-9-14)21-20(26)27-16-6-4-2-1-3-5-7-16/h1-2,8-11,16H,3-7,12-13H2,(H,21,26)/b2-1+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGHIERGFTJLJLT-OWOJBTEDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CCCC(C1)OC(=O)NC2=CC=C(C=C2)C(=O)ON3C(=O)CCC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C/C=C/CCC(C1)OC(=O)NC2=CC=C(C=C2)C(=O)ON3C(=O)CCC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Activation of Carboxylic Acids via Halophosphoric Acid Esters

The cornerstone of NHS ester synthesis involves activating carboxylic acids into reactive intermediates for subsequent nucleophilic attack by N-hydroxysuccinimide. As demonstrated in the patent US5734064A, halophosphoric acid esters—particularly diphenyl chlorophosphate—serve as efficient coupling agents. The general mechanism proceeds via the formation of a mixed phosphoric-carboxylic anhydride intermediate, which reacts with NHS to yield the succinimidyl ester.

For TCO-carbonylamino-benzyl NHS ester, the carboxylic acid component is derived from a TCO-functionalized benzyl carbonyl chloride. In a representative procedure, 4-toluic acid (2.72 g, 0.021 mol) and NHS (2.42 g, 0.021 mol) are suspended in ethyl acetate with triethylamine (4.05 g, 0.040 mol). Dropwise addition of diphenyl chlorophosphate (5.64 g, 0.021 mol) induces exothermic anhydride formation, followed by NHS coupling at 35°C for 1 hour. The organic phase is washed sequentially with 2N HCl, saturated NaHCO₃, and water to remove byproducts, yielding 4.28 g (94%) of crystalline NHS ester.

Critical Parameters :

-

Temperature : Reactions conducted above 50°C risk decomposition of the TCO moiety.

-

Base Selection : Triethylamine outperforms inorganic bases (e.g., NaHCO₃) in minimizing side reactions.

-

Solvent : Ethyl acetate provides optimal solubility for both hydrophobic TCO intermediates and polar NHS.

Orthogonal Functionalization of TCO Intermediates

Synthesis of TCO-Carbonylamino-Benzyl Carboxylic Acid

The TCO core is introduced via a strain-promoted alkyne-azide cycloaddition (SPAAC)-compatible handle. In the Degruyter study, (E)-cyclooct-4-enyl-2,5-dioxo-1-pyrrolidinyl carbonate (TCO-NHS ester) is prepared by treating cyclooctene carbonate with NHS in acetonitrile/water (1:1) with triethylamine (5 μL, 0.036 mmol). The reaction proceeds at room temperature for 1 hour, followed by HPLC purification to isolate the TCO-carbonylamino-benzyl carboxylic acid precursor (12.5 mg, 50% yield).

Reaction Scheme :

This step emphasizes the necessity of anhydrous conditions to prevent hydrolysis of the NHS ester.

One-Pot Sequential Coupling Strategies

Integrated Synthesis from Benzyl Halides

| Parameter | Value | Impact on Yield |

|---|---|---|

| Reaction Time | 2 hours | 89% |

| Solvent Polarity | Acetone (ε = 20.7) | 94% |

| Molar Ratio (NHS:Acid) | 1.1:1 | 91% |

Data derived from patent examples highlight acetone’s superiority over THF or dichloromethane in minimizing byproduct formation.

Purification and Analytical Validation

Chromatographic Techniques

Crude this compound is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) to remove unreacted diphenyl chlorophosphate. Final recrystallization from methyl tert-butyl ether (MTBE) yields >99% purity, as confirmed by HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient).

Spectroscopic Characterization :

Chemical Reactions Analysis

Types of Reactions

TCO-carbonylamino-benzyl NHS ester primarily undergoes nucleophilic substitution reactions with primary amines. This reaction results in the formation of stable amide bonds, which are essential in bioconjugation processes .

Common Reagents and Conditions

The reaction with primary amines is typically carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at a pH range of 7-9. The reaction can be performed at room temperature or slightly elevated temperatures to accelerate the reaction rate .

Major Products Formed

The major product formed from the reaction of this compound with primary amines is the corresponding amide. This product is highly stable and can be used in various biochemical applications .

Scientific Research Applications

TCO-carbonylamino-benzyl NHS ester has a wide range of applications in scientific research:

Chemistry: It is used in the synthesis of complex molecules and in the modification of polymers.

Biology: It is employed in the labeling and modification of proteins, peptides, and other biomolecules.

Medicine: It is used in the development of antibody-drug conjugates (ADCs) and other therapeutic agents.

Industry: It is utilized in the production of functionalized materials and in the development of diagnostic tools .

Mechanism of Action

The mechanism of action of TCO-carbonylamino-benzyl NHS ester involves the formation of a covalent bond between the NHS ester group and the primary amine of the target molecule. This reaction results in the displacement of the NHS group and the formation of a stable amide bond. The high reactivity of the NHS ester towards primary amines ensures efficient and selective modification of biomolecules .

Comparison with Similar Compounds

Structural and Functional Comparisons

Table 1: Key Properties of TCO-Carbonylamino-Benzyl NHS Ester and Analogues

Q & A

Q. What are the primary applications of TCO-carbonylamino-benzyl NHS ester in biomolecular studies?

this compound is widely used to conjugate biomolecules (e.g., proteins, antibodies, amine-modified oligonucleotides) via primary amine groups (lysine residues or N-termini). Its NHS ester group reacts with amines to form stable amide bonds, enabling crosslinking for studying molecular interactions (e.g., protein-protein, protein-DNA) . In material science, it serves as a functional additive to enhance material stability and durability by introducing bioorthogonal TCO groups for downstream click chemistry .

Q. What are the optimal storage and handling conditions for this reagent?

- Storage : Store as a lyophilized powder at < -20°C , protected from light and moisture. Avoid freeze-thaw cycles for reconstituted solutions .

- Solubility : Dissolves in polar organic solvents (e.g., DMSO, DMF) or aqueous buffers (pH 8.5 ± 0.5 for conjugation). Avoid prolonged exposure to water to prevent hydrolysis .

- Purity : Use ≥95% purity (HPLC-validated) to minimize side reactions .

Q. How do I design a basic conjugation protocol for labeling proteins with this reagent?

- Step 1 : Prepare the target protein (≥2 mg/mL) in 0.1–0.2 M sodium bicarbonate buffer (pH 8.3) .

- Step 2 : Dissolve the NHS ester in anhydrous DMSO/DMF (10–20 mM stock).

- Step 3 : Mix reagent and protein at a molar ratio of 5:1 to 20:1 (optimize empirically). Incubate at 25°C for 1 hour .

- Step 4 : Purify via gel filtration (e.g., Sephadex G-25) or dialysis to remove unreacted dye .

Advanced Research Questions

Q. How can I resolve contradictions in labeling efficiency under varying DNA concentrations?

Labeling efficiency depends on DNA concentration due to competitive hydrolysis of the NHS ester. At low DNA concentrations (<0.1 mg/mL), hydrolysis dominates, reducing effective conjugation. At high concentrations (>1 mg/mL), steric hindrance may limit reactivity. Use Table 13 (Effect of DNA concentration) to optimize ratios: for 0.5 mg/mL DNA, a 10:1 reagent:DNA ratio maximizes yield . Validate with MALDI-TOF or UV-Vis to quantify degree of labeling (DOL) .

Q. What experimental factors influence NHS ester hydrolysis kinetics, and how can they be controlled?

- pH : Hydrolysis accelerates above pH 8.5. For selective N-terminal labeling, use pH 7.0–7.5 to favor reaction with the lower-pKa N-terminal amine over lysine ε-amines .

- Temperature : Reaction rates double with every 10°C increase. Pre-chill reagents and perform reactions on ice for temperature-sensitive targets .

- Buffer composition : Avoid Tris or other amine-containing buffers, which compete with the target. Use HEPES or borate buffers for pH stability .

Q. How do I troubleshoot self-quenching in fluorophore conjugates?

Self-quenching occurs at high DOL due to proximity-driven energy transfer. To mitigate:

- Optimize molar ratios : For Cyanine3/5 conjugates, aim for DOL = 1–3 (fluorophore:protein). Measure absorbance at 280 nm (protein) and λmax (dye) to calculate DOL .

- Purify rigorously : Use size-exclusion chromatography to remove aggregates.

- Validate functionality : Compare fluorescence intensity (e.g., flow cytometry) against a low-DOL control .

Q. What strategies enhance bioorthogonal labeling efficiency in live-cell studies?

- Pre-conjugate TCO groups : Label cell-surface proteins with this compound ex vivo, then introduce tetrazine-modified probes in vivo for click chemistry .

- Minimize cytotoxicity : Use <50 µM reagent concentrations and limit incubation times to <30 minutes .

- Validate specificity : Include a non-TCO control (e.g., PEGylated NHS ester) to confirm bioorthogonal signal .

Data Analysis & Methodological Considerations

Q. How should I interpret conflicting data from NHS ester labeling across replicate experiments?

- Common pitfalls :

- Variable hydrolysis due to inconsistent pH or temperature.

- Protein aggregation altering reactive amine accessibility.

- Solutions :

Q. What advanced techniques validate successful conjugation and functional integrity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.